molecular formula C12H12ClF3N2O B12162239 2-Chloro-5-[3-(trifluoromethyl)piperidine-1-carbonyl]pyridine

2-Chloro-5-[3-(trifluoromethyl)piperidine-1-carbonyl]pyridine

Cat. No.: B12162239
M. Wt: 292.68 g/mol
InChI Key: ATTZSMBXNSYJAV-UHFFFAOYSA-N
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Description

2-Chloro-5-[3-(trifluoromethyl)piperidine-1-carbonyl]pyridine is an organic compound that features a pyridine ring substituted with a chloro group and a piperidine ring bearing a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[3-(trifluoromethyl)piperidine-1-carbonyl]pyridine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or via cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote the substitution reaction.

    Coupling with Pyridine: The final step involves coupling the piperidine derivative with a chlorinated pyridine compound. This can be achieved using coupling reagents like palladium catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group on the pyridine ring can undergo nucleophilic substitution reactions, often with amines or thiols, to form various derivatives.

    Oxidation and Reduction: The compound can participate in oxidation reactions, particularly at the piperidine ring, to form N-oxides. Reduction reactions can also occur, especially under catalytic hydrogenation conditions.

    Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon or Raney nickel under hydrogen gas.

Major Products

    Substitution Products: Various amines, thiols, and other nucleophiles can replace the chloro group.

    Oxidation Products: N-oxides and other oxidized derivatives.

    Coupling Products: Complex aromatic compounds formed through cross-coupling reactions.

Scientific Research Applications

Chemistry

In chemistry, 2-Chloro-5-[3-(trifluoromethyl)piperidine-1-carbonyl]pyridine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It can serve as a model compound for the development of new pharmaceuticals, particularly those targeting the central nervous system.

Medicine

Medicinally, derivatives of this compound may exhibit activity against various diseases. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable scaffold in drug design.

Industry

Industrially, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various applications.

Mechanism of Action

The mechanism by which 2-Chloro-5-[3-(trifluoromethyl)piperidine-1-carbonyl]pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity for these targets, while the piperidine ring can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)pyridine: Lacks the piperidine ring but shares the chloro and trifluoromethyl groups.

    3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Contains a fluorine atom in addition to the chloro and trifluoromethyl groups.

    2,3-Dichloro-5-(trifluoromethyl)pyridine: Features an additional chloro group, altering its reactivity and applications.

Uniqueness

2-Chloro-5-[3-(trifluoromethyl)piperidine-1-carbonyl]pyridine is unique due to the presence of both a piperidine ring and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H12ClF3N2O

Molecular Weight

292.68 g/mol

IUPAC Name

(6-chloropyridin-3-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone

InChI

InChI=1S/C12H12ClF3N2O/c13-10-4-3-8(6-17-10)11(19)18-5-1-2-9(7-18)12(14,15)16/h3-4,6,9H,1-2,5,7H2

InChI Key

ATTZSMBXNSYJAV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CN=C(C=C2)Cl)C(F)(F)F

Origin of Product

United States

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